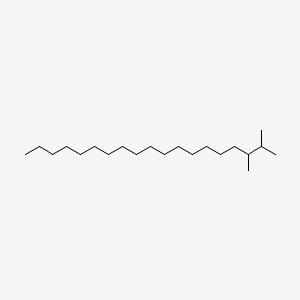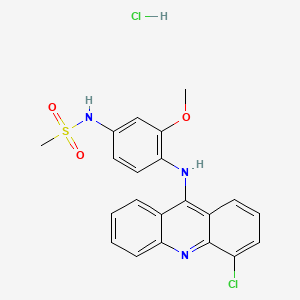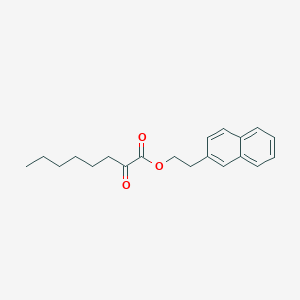
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an ethyl group and an oxooctanoate moiety. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate can be achieved through esterification reactions. One common method involves the reaction of 2-naphthyl ethanol with 2-oxooctanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-(Naphthalen-2-YL)ethyl 2-hydroxyoctanoate
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-YL)oxazole: Another naphthalene derivative with different functional groups.
2-(4-Phenoxyphenyl)oxazole: Contains a phenoxyphenyl group instead of a naphthalene ring.
2-(4’-Bromo-2,2’,6,6’-tetramethyl-[1,1’-biphenyl]-4-yl)oxazole: Features a biphenyl structure with bromine substitution.
Uniqueness
2-(Naphthalen-2-YL)ethyl 2-oxooctanoate is unique due to its specific combination of a naphthalene ring and an oxooctanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
78998-23-9 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylethyl 2-oxooctanoate |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-10-19(21)20(22)23-14-13-16-11-12-17-8-6-7-9-18(17)15-16/h6-9,11-12,15H,2-5,10,13-14H2,1H3 |
InChI Key |
CXVMACVCHLPKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(=O)OCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



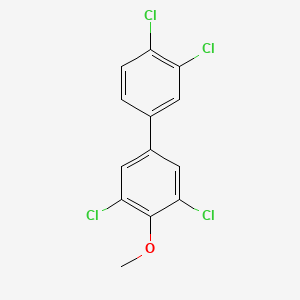

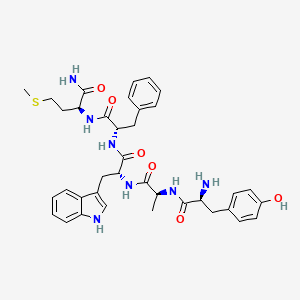

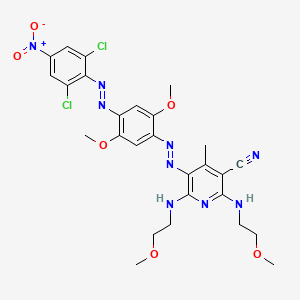

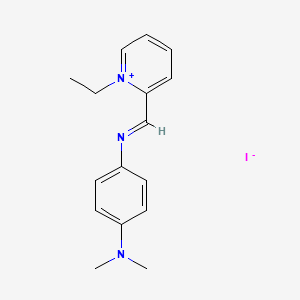
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
